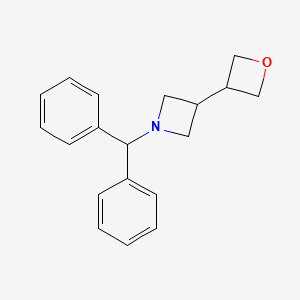

1-Benzhydryl-3-(oxetan-3-yl)azetidine

Description

Significance of Strained Heterocycles in Molecular Design and Exploration

The utility of strained four-membered heterocycles such as azetidines and oxetanes in molecular design stems from a unique combination of physicochemical properties. researchgate.net Their inherent ring strain, with a ring-strain energy of approximately 25.2 kcal/mol for azetidine (B1206935), influences their reactivity and provides a rigid, three-dimensional scaffold. researchgate.net This non-planar geometry is a desirable trait in drug discovery, as increased three-dimensionality often correlates with higher target selectivity and improved pharmacokinetic profiles. nih.govacs.org

These small, polar rings can significantly impact the properties of a parent molecule. nih.govresearchgate.netrsc.org For instance, the incorporation of an oxetane (B1205548) ring can enhance aqueous solubility, reduce lipophilicity, and block metabolically labile sites without substantially increasing molecular weight. nih.govacs.org Oxetanes have also gained considerable attention as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. They are often used as surrogates for carbonyl or gem-dimethyl groups, a strategy that can lead to improved metabolic stability and other drug-like properties. nih.govacs.orgresearchgate.net

Similarly, the azetidine ring is a key pharmacophore in numerous natural and synthetic compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.govmedwinpublishers.com Its rigid structure can lock a molecule into a specific conformation, which can be crucial for binding to a biological target. researchgate.netnih.gov Despite the challenges associated with their synthesis due to ring strain, the development of new synthetic methodologies continues to expand the accessibility and application of these valuable building blocks in drug discovery programs. nih.govnih.govmedwinpublishers.comrsc.org

| Property | Azetidine | Oxetane |

| Heteroatom | Nitrogen | Oxygen |

| Key Features | Rigid, 3D scaffold, basic nitrogen atom | Small, polar, 3D motif |

| Ring Strain Energy | ~25.2 kcal/mol researchgate.net | High |

| Common Bioisosteric Role | Conformationally restricted amine | Carbonyl, gem-dimethyl group nih.govacs.org |

| Impact on Properties | Can improve binding affinity, metabolic stability nih.gov | Can improve solubility, pKa, LogD nih.govacs.org |

Contextualization of 1-Benzhydryl-3-(oxetan-3-yl)azetidine within Azetidine and Oxetane Chemistry

The compound this compound is a prime example of a hybrid molecular architecture that leverages the distinct properties of both azetidine and oxetane rings. Its structure is composed of three key components: a central azetidine ring, an oxetane substituent at the 3-position, and a bulky benzhydryl group attached to the azetidine nitrogen.

The N-Benzhydryl Group: The benzhydryl (diphenylmethyl) group is a large, lipophilic moiety consisting of two phenyl rings attached to a single carbon. ontosight.ai In synthetic chemistry, it is often employed as a protecting group for amines due to its stability and subsequent ease of removal under specific conditions. researchgate.net Its presence in this molecule contributes significant steric bulk, which can influence the compound's conformation and interactions with biological targets. Precursors like 1-Benzhydrylazetidin-3-one (B119530) are used in the synthesis of various azetidine derivatives. chemicalbook.com

The Oxetan-3-yl Substituent: The attachment of an oxetane ring at the 3-position of the azetidine introduces the beneficial properties associated with this heterocycle. It adds a polar, sp³-rich element to the molecule, which can favorably modulate properties such as solubility and metabolic stability. nih.govacs.org The synthesis of molecules with substituents at the 3-position of azetidines and oxetanes is a significant area of research. researchgate.netnih.gov

The combination of these three components results in a unique chemical entity. The rigid azetidine core, decorated with the polar oxetane and the bulky benzhydryl group, creates a molecule with a distinct shape and distribution of properties, occupying a novel area of chemical space.

Research Landscape of Azetidine and Oxetane Hybrid Systems

The deliberate combination of azetidine and oxetane motifs within a single molecular framework represents an emerging strategy in medicinal chemistry to create novel scaffolds with finely tuned properties. nih.gov While the direct synthesis of this compound is not widely documented in readily available literature, the principles for creating such hybrid systems are an active area of research. researchgate.netrsc.orgnih.gov

The synthesis of these complex structures presents considerable challenges, primarily due to the inherent strain of the four-membered rings. nih.govmedwinpublishers.com However, modern synthetic methods are increasingly capable of constructing such molecules. Strategies often involve the coupling of pre-functionalized azetidine and oxetane building blocks. For example, methods like the aza-Michael addition have been used to synthesize new heterocyclic amino acid derivatives containing azetidine and oxetane rings. nih.gov Other approaches, such as Brønsted acid-catalyzed reactions, have been developed to form ethers from oxetanols and azetidinols, demonstrating the feasibility of linking these rings. rsc.org

The rationale for creating these hybrid systems is compelling. By combining the conformational rigidity and basic nitrogen of the azetidine with the polarity and metabolic stability offered by the oxetane, chemists can access novel structures with potentially superior pharmacological profiles. nih.govacs.orgresearchgate.netnih.gov Research into such systems aims to develop new building blocks for drug discovery, providing access to unexplored chemical space and creating molecules with improved "drug-like" properties. nih.govresearchgate.net The development of divergent and effective synthetic strategies to access new oxetane and azetidine derivatives is in substantial demand to facilitate their inclusion in medicinal chemistry programs. nih.gov

Structure

3D Structure

Properties

CAS No. |

1956321-68-8 |

|---|---|

Molecular Formula |

C19H21NO |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

1-benzhydryl-3-(oxetan-3-yl)azetidine |

InChI |

InChI=1S/C19H21NO/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)20-11-17(12-20)18-13-21-14-18/h1-10,17-19H,11-14H2 |

InChI Key |

BLFOJDRELOZMOM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4COC4 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 1 Benzhydryl 3 Oxetan 3 Yl Azetidine and Analogues

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies and molecular modeling are instrumental in predicting the behavior of molecules. By solving quantum mechanical equations, these methods can determine molecular geometries, energy levels, and electronic distributions, which are fundamental to understanding chemical reactivity and physical properties. superfri.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. als-journal.com It is favored for its balance of accuracy and computational cost, making it suitable for complex organic molecules. mdpi.com DFT calculations are employed to optimize molecular geometry, determining the most stable conformation by finding the minimum energy state. nih.gov Key parameters such as bond lengths, bond angles, and dihedral angles are calculated to provide a detailed three-dimensional structure.

DFT is also pivotal in optimizing synthesis pathways by identifying reaction routes with low energy barriers, which can help improve reaction yields. mdpi.com The accuracy of DFT results is highly dependent on the choice of functionals and basis sets, with B3LYP being a commonly utilized functional for such molecular systems. mdpi.comnih.gov For instance, studies on azetidine (B1206935) ring conformations in related molecules have used DFT to predict puckered or twist-boat conformations that alleviate ring strain.

Table 1: Representative DFT-Calculated Geometrical Parameters for Azetidine and Oxetane (B1205548) Rings Note: This table presents typical calculated values for related heterocyclic systems to illustrate the type of data obtained from DFT calculations. Specific values for 1-Benzhydryl-3-(oxetan-3-yl)azetidine would require dedicated computational analysis.

| Parameter | Azetidine Ring | Oxetane Ring |

|---|---|---|

| Ring Puckering Angle (°) | ~15 - 30 | ~10 - 25 |

| C-N-C Bond Angle (°) | ~88 - 92 | N/A |

| C-O-C Bond Angle (°) | N/A | ~90 - 94 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netnih.gov

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For molecules like this compound, FMO analysis can predict how it will interact with other reagents, for example, by identifying whether it will act as an electron donor or acceptor in a reaction. researchgate.net DFT computations are commonly used to calculate the energies of these orbitals. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies Note: The following values are representative examples for similar organic molecules and are intended to demonstrate the output of FMO analysis.

| Molecular Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -1.5 | Electron-accepting capability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, revealing information about hyperconjugation, charge transfer, and the nature of chemical bonds (e.g., covalency and hybridization). nih.gov

This method is particularly effective for studying intramolecular and intermolecular interactions, such as hydrogen bonding. nih.gov In the context of this compound, NBO analysis could elucidate the electronic interactions between the benzhydryl group, the azetidine ring, and the oxetane moiety. By quantifying the stabilization energies associated with these orbital interactions, NBO helps to explain the molecule's conformational preferences and electronic stability. nih.gov

Molecular Electrostatic Potential (MESP) mapping is a visual method used to understand the charge distribution and predict the reactive sites within a molecule. nih.gov The MESP map is plotted onto the electron density surface, using a color scale to indicate different potential values. researchgate.net

Typically, regions with negative electrostatic potential (colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, an MESP map would likely show negative potential around the nitrogen atom of the azetidine ring and the oxygen atom of the oxetane ring due to their lone pairs of electrons, identifying them as potential sites for interaction with electrophiles. The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential. researchgate.net

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the transition states and intermediates along a reaction coordinate, researchers can understand the step-by-step process of bond formation and cleavage.

The synthesis of the azetidine ring in molecules like this compound can be achieved through various methods, including photocatalytic reactions. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient route to functionalized azetidines. researchgate.netrsc.org

Visible-light-mediated versions of this reaction have gained significant interest. researchgate.net These methods often rely on a photocatalyst that, upon absorbing light, transfers energy to one of the reactants (an imine or alkene equivalent), promoting it to an excited triplet state. researchgate.net Computational studies, often coupled with experimental investigations, suggest that the reaction can proceed through a diradical pathway. researchgate.net DFT calculations are crucial in this context to map the potential energy surface of the reaction, calculate the activation energies for competing pathways, and determine the stability of intermediates and transition states. nih.gov This analysis helps to explain the observed regioselectivity and stereoselectivity of the cycloaddition and to optimize reaction conditions for improved efficiency. nih.gov

Radical Reactivity and Influence of Ring Strain

The inherent ring strain in both the azetidine and oxetane moieties of this compound significantly influences its radical reactivity. The four-membered rings possess considerable strain energy, which can be released upon ring-opening, making them susceptible to radical-mediated transformations. Computational studies on analogous strained heterocycles have shown that the relief of this strain is a powerful thermodynamic driving force in reactions initiated by radical species.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the homolytic cleavage of C-C or C-N bonds within the azetidine ring and C-O or C-C bonds in the oxetane ring. These calculations can predict the stability of the resulting radical intermediates and the energy barriers associated with ring-opening. For instance, the presence of the bulky benzhydryl group on the azetidine nitrogen can influence the regioselectivity of radical attack by sterically shielding certain positions.

Furthermore, the interplay between the two strained rings is a key area of computational investigation. The proximity of the oxetane ring to the azetidine ring can affect the electronic distribution and, consequently, the stability of radical intermediates formed on either ring. DFT studies can elucidate these electronic effects and predict the most likely pathways for radical-initiated reactions.

Computational Prediction of Substrate Scope in Azetidine Formation

Computational chemistry plays a pivotal role in predicting the substrate scope for the synthesis of complex azetidines like this compound. By modeling reaction pathways and calculating activation energies, chemists can assess the feasibility of a synthetic route for a range of starting materials. For the formation of the azetidine ring, computational models can predict how different substituents on the precursors will affect the reaction yield and selectivity.

For example, in a photocatalytic approach to azetidine synthesis, computational models can be used to calculate the frontier orbital energies of the reactants. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the precursors can be correlated with their reactivity. mdpi.com By screening a virtual library of substrates, computational methods can identify promising candidates for a successful reaction, thereby expanding the known substrate scope. mdpi.com

Table 1: Computationally Predicted Feasibility of Azetidine Formation with Various Substrates (Note: This table is illustrative and based on general principles of computational prediction for analogous systems, as specific data for this compound formation was not available in the searched literature.)

| Substrate Analogue | Predicted Feasibility | Key Computational Descriptor |

| Electron-rich alkene | High | Favorable HOMO-LUMO gap |

| Electron-deficient alkene | Moderate | Higher activation energy predicted |

| Sterically hindered oxime | Low | Significant steric clash in transition state |

| Unsubstituted oxime | High | Low steric hindrance |

Transition State Analysis in Enantioselective Reactions

For the synthesis of chiral molecules like this compound, understanding the transition states in enantioselective reactions is crucial. Computational methods, particularly DFT, are powerful tools for elucidating the three-dimensional structures and energies of these transient species. By modeling the interaction between the substrate, catalyst, and reagents, researchers can rationalize the observed stereochemical outcomes.

In the context of forming the 3-substituted azetidine core, transition state analysis can reveal the subtle non-covalent interactions that differentiate the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers. These interactions can include hydrogen bonding, steric repulsion, and electrostatic interactions. For example, in a Lewis acid-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine to form an azetidine, DFT calculations can show that the transition state leading to the azetidine is significantly lower in energy than the one leading to a pyrrolidine, explaining the observed regioselectivity. researchgate.net

Table 2: Example of Transition State Energy Differences in a Model Enantioselective Azetidination (Note: This table is a hypothetical representation based on computational studies of analogous enantioselective reactions, as specific data for this compound was not found.)

| Transition State | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interaction |

| Pro-(R) | 0.0 | Favorable catalyst-substrate orientation |

| Pro-(S) | +2.5 | Steric clash between substituent and catalyst |

Conformational Analysis and Dynamic Behavior

The conformational landscape of this compound is complex, influenced by the puckering of the azetidine and oxetane rings, the orientation of the bulky benzhydryl group, and the rotational freedom around the C-C bond connecting the two rings. Computational methods are indispensable for exploring this landscape and identifying the low-energy conformers.

Studies on analogous N-benzhydrylformamides have shown that the rotation of the formyl group relative to the benzhydryl substituent has a calculated energy barrier of 20-23 kcal/mol. nih.gov This suggests that the rotation of the azetidine ring relative to the benzhydryl group in this compound would also be significantly hindered. DFT calculations can be used to perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angles defining the orientation of the benzhydryl group and the oxetane substituent.

The azetidine ring itself is known to undergo a puckering motion. nih.gov Computational studies on L-azetidine-2-carboxylic acid have shown that the four-membered ring can adopt either a puckered or a less puckered structure depending on the backbone conformation. nih.gov The presence of the bulky 3-substituent and the N-benzhydryl group in the target molecule will likely influence the preferred puckering mode of the azetidine ring.

Table 3: Calculated Rotational Barriers for N-Benzhydryl Analogues (Data based on N-benzhydrylformamides, providing an analogy for the N-benzhydryl group's dynamics in the target molecule.)

| Rotational Barrier | Calculated Value (kcal/mol) | Reference Compound |

| Formyl group rotation | 20-23 | N-benzhydrylformamide nih.gov |

| Aryl fragment rotation | 2.5 - 9.8 | ortho-halogen-substituted N-benzhydrylformamides nih.gov |

Theoretical Insights into Molecular Stability and Strain Energy

The stability of this compound is intrinsically linked to the strain energy of its constituent rings. Theoretical calculations can quantify this strain energy, providing a measure of the molecule's inherent instability and its propensity to undergo ring-opening reactions. Homodesmotic and isodesmic reactions are common computational schemes used to calculate ring strain energies. numberanalytics.com

Furthermore, these calculations can provide optimized geometries, including bond lengths and angles, which can be compared to experimental data if available. Deviations from ideal bond angles are a direct indicator of ring strain. For instance, the internal bond angles in a four-membered ring are significantly compressed from the ideal tetrahedral angle of 109.5°.

Table 4: Theoretical Strain Energies of Parent Heterocycles (Note: These are generally accepted values for the parent ring systems.)

| Heterocycle | Conventional Strain Energy (kcal/mol) |

| Azetidine | 23-27 |

| Oxetane | 25.5 |

Derivatization and Chemical Transformations of 1 Benzhydryl 3 Oxetan 3 Yl Azetidine and Its Core Structure

Functionalization Strategies of the Azetidine (B1206935) Ring System

The azetidine ring within the core structure offers several avenues for functionalization, primarily centered around the nitrogen atom and the carbon backbone. These modifications are crucial for modulating the molecule's physicochemical properties and biological activity.

Substituents on the azetidine ring significantly influence its reactivity and the stereoselectivity of subsequent transformations. The steric and electronic nature of these substituents can direct the outcome of reactions. For instance, bulky substituents at the C2 position of an azetine ring have been shown to lead to high levels of trans stereoselectivity in hydrothiolation reactions. chemrxiv.org Conversely, smaller substituents at the same position result in lower stereoselectivity. chemrxiv.org

The coordinating ability of the azetidine nitrogen atom plays a crucial role in directing reactions, particularly in ortho-C-H functionalization of aryl compounds attached to the ring. nih.gov This directing effect, influenced by the conformation of the 2-arylazetidine derivatives, allows for regioselective lithiation at the ortho positions. nih.gov Furthermore, the presence of either coordinatively competent groups (like methoxy) or inductively electron-withdrawing substituents (such as chlorine and fluorine) on the aromatic ring can be exploited to achieve site-selective functionalization by fine-tuning reaction conditions. nih.gov This has enabled the synthesis of highly substituted aromatic rings, including up to exhaustive substitution. nih.gov

| Substituent Type | Position | Effect on Reactivity/Selectivity | Example Reaction | Reference |

|---|---|---|---|---|

| Bulky Alkyl Group | C2 | High trans stereoselectivity | Hydrothiolation of 2-azetines | chemrxiv.org |

| Small Alkyl Group | C2 | Low stereoselectivity | Hydrothiolation of 2-azetines | chemrxiv.org |

| Aryl Group | C2 | Directs ortho-C-H functionalization via coordination with the nitrogen atom | Regioselective lithiation | nih.gov |

| Methoxy Group (on aryl substituent) | ortho, meta, or para | Enables site-selective functionalization | Regioselective lithiation | nih.gov |

| Halogen (on aryl substituent) | ortho, meta, or para | Enables site-selective functionalization (inductively electron-withdrawing) | Regioselective lithiation | nih.gov |

The nitrogen atom of the azetidine ring is a key site for modification. The presence of an N-H bond in unprotected azetidines allows for a wide range of functionalization reactions, making them versatile synthetic intermediates. technologynetworks.com Strategies for modifying the nitrogen atom include:

Deprotection and Substitution: In macrocyclic peptides containing an azetidine unit, chemoselective deprotection of the nitrogen allows for subsequent substitution. researchgate.net

Click Chemistry: A 2-propynyl carbamate (B1207046) can be installed on the azetidine nitrogen, enabling late-stage modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.net This approach has been used to attach dye and biotin (B1667282) tags to macrocycles. researchgate.net

N-Functionalization of Spiro Azetidines: The nitrogen atom in spiro azetidines, where the azetidine ring is connected to another ring through a shared carbon, is often readily accessible for reactions. technologynetworks.com The perpendicular arrangement of the two rings helps to isolate the reactive nitrogen. technologynetworks.com

Palladium-Catalyzed Amination: Intramolecular γ-C(sp3)–H amination catalyzed by palladium(II) is a method for synthesizing functionalized azetidines. rsc.org This process involves the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org

Functionalization Strategies of the Oxetane (B1205548) Ring System

The oxetane ring, while generally more stable than the aziridine (B145994) ring, possesses significant ring strain that facilitates its reactivity. rsc.orgacs.org Functionalization can occur through ring-opening reactions or by modifying substituents on the ring.

Key strategies for functionalizing the oxetane ring include:

Intramolecular Cyclization: The synthesis of oxetane derivatives often relies on the intramolecular cyclization of functionalized acyclic precursors, typically requiring anions and good leaving groups to achieve acceptable yields. acs.org

Nucleophilic Substitution: Pre-existing functional groups on the oxetane ring can be manipulated. For example, diols can be converted to a variety of functionalized oxetanes through cyclization and subsequent nucleophilic substitution. acs.org

Lithiation: The oxetane ring itself can be functionalized via lithiation, as demonstrated in the synthesis of 2-substituted oxetan-3-ones. acs.org

Aza-Michael Addition: Methyl 2-(oxetan-3-ylidene)acetate can undergo aza-Michael addition with various amines to yield 3-substituted 3-(acetoxymethyl)oxetane compounds. nih.govmdpi.combohrium.com This method provides a route to novel heterocyclic amino acid derivatives. nih.govmdpi.combohrium.com

Defluorosulfonylation: Oxetane sulfonyl fluorides can act as precursors to carbocations under mild thermal conditions, which can then be trapped by a broad range of nucleophiles to create new oxetane derivatives. nih.gov

Synthesis of Novel Hybrid Heterocyclic Systems Incorporating Azetidine and Oxetane Moieties

The combination of azetidine and oxetane rings within a single molecule creates hybrid heterocyclic systems with unique three-dimensional structures and potential for novel biological activities. Synthetic strategies to access these hybrids often involve multi-step sequences that build upon the functionalization methods for the individual rings.

One notable approach is the synthesis of azetidine/oxetane fused pyrrolidino isoindolone spiroheterocyclic systems. researchgate.net This involves a two-step process starting with a 1,3-dipolar cycloaddition of an imine with a dipolarophile containing an oxetane or azetidine moiety, followed by a palladium-catalyzed carbonylation-amination process. researchgate.net

Another strategy involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin- or oxetan-3-ylidene)acetates. nih.govmdpi.combohrium.com This method allows for the efficient preparation of new heterocyclic amino acid derivatives containing both azetidine and oxetane rings. nih.govmdpi.combohrium.com Subsequent diversification can be achieved through reactions like the Suzuki–Miyaura cross-coupling of a brominated pyrazole–azetidine hybrid with boronic acids. nih.govmdpi.com

Rearrangement Reactions and Their Mechanistic Implications

Rearrangement reactions of azetidine and oxetane derivatives, often driven by the release of ring strain, provide pathways to more complex molecular architectures.

For instance, the thermodynamically controlled rearrangement of aziridines to azetidines, though not common, offers a route for the selective synthesis of 3-substituted azetidines. rsc.org The ring enlargement of 2-bromomethyl-2-methylaziridines in the presence of various nucleophiles has been explored to assess the scope of this transformation. rsc.org

In the context of oxetanes, ring-opening reactions are a prominent feature of their chemistry. chemrxiv.org These reactions are often facilitated by acidic conditions. chemrxiv.org Lewis acid-mediated intramolecular oxetane ring-opening with a nitrogen nucleophile has been utilized in the total synthesis of complex natural products like (±)-gelsemine. acs.org

A "build and release" strategy combines photochemical cyclization to form a strained ring, such as an azetidinol (B8437883) from an α-aminoacetophenone via a Norrish–Yang cyclization, with a subsequent strain-releasing ring-opening reaction. beilstein-journals.org The benzhydryl protecting group has been identified as crucial for both orchestrating the initial cyclization and facilitating the subsequent ring opening. beilstein-journals.org

Strategic Applications of Azetidine and Oxetane Adducts in Building Blocks

The unique structural and electronic properties of azetidine and oxetane adducts make them valuable building blocks in medicinal chemistry and drug discovery. acs.org They can serve as bioisosteres for more common functional groups, such as gem-dimethyl or carbonyl groups, and can positively influence physicochemical properties like solubility, metabolic stability, and pKa. nih.govnih.gov

Key applications include:

Scaffolds for Drug Design: Azetidines, particularly NH-azetidines, are used to create libraries of compounds for pharmaceutical design. technologynetworks.com They are components in drugs for neurological disorders. technologynetworks.com

Amino Acid Derivatives: Azetidine and oxetane amino acid derivatives are synthesized for incorporation into peptides and other biologically active molecules. nih.govmdpi.com

Spirocyclic Systems: The construction of spirocycles containing azetidine or oxetane rings provides access to novel three-dimensional structures for drug discovery. researchgate.net

Late-Stage Functionalization: The development of methods for the "any-stage" installation of azetidine and oxetane rings allows for the late-stage modification of complex molecules, including bioconjugation and peptide labeling. acs.org

PROTAC Linkers: Azetidine and oxetane sulfonyl fluorides can be used to create new degrader motifs and potential PROTAC (Proteolysis Targeting Chimera) linkers. nih.gov

| Building Block Type | Application | Key Advantage | Example | Reference |

|---|---|---|---|---|

| NH-Azetidines | Scaffolds for pharmaceutical design | Allows for diverse N-functionalization | Components in drugs for neurological diseases | technologynetworks.com |

| Azetidine/Oxetane Amino Acids | Incorporation into peptides | Introduces conformational constraints and novel side chains | Synthesis of novel heterocyclic amino acid derivatives | nih.govmdpi.com |

| Spirocyclic Azetidines/Oxetanes | Drug discovery | Provides unique 3D structures | Azetidine/oxetane fused pyrrolidino isoindolone spiroheterocycles | researchgate.net |

| Azetidine/Oxetane Sulfonyl Fluorides | PROTAC linkers and degrader motifs | Enables coupling with a broad range of nucleophiles | Reaction with E3 ligase recruiters like pomalidomide | nih.gov |

Investigation of Biological Relevance and Mechanistic Hypotheses

Role of Azetidine (B1206935) and Oxetane (B1205548) Motifs in Bioactive Scaffolds

Azetidine and oxetane rings, despite being four-membered heterocycles, are gaining considerable attention in drug discovery. acs.orgresearchgate.net Their incorporation into larger molecules can significantly influence properties relevant to biological activity. These motifs are small, polar, and non-planar, offering a unique three-dimensional character to compounds. nih.govrsc.org

Azetidines are the smallest nitrogen-containing saturated heterocycles with reasonable chemical stability. enamine.net Their inclusion in molecular design can lead to improved pharmacokinetic properties compared to more common five- or six-membered nitrogen heterocycles. researchgate.net They can act as conformationally restricted scaffolds, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding. enamine.net The azetidine ring has been utilized in various applications, including the development of CNS-focused libraries and as a core component in bioactive compounds like the antihypertensive drug Azelnidipine. enamine.netnih.gov

Oxetanes are oxygen-containing four-membered heterocycles that are also small, polar, and rich in sp³-hybridized carbons. nih.gov They are often used as bioisosteres for more common functional groups like gem-dimethyl and carbonyl groups. nih.govacs.org The introduction of an oxetane can beneficially influence a compound's solubility, metabolic stability, lipophilicity, and the basicity of nearby amine groups. acs.orgnih.gov For instance, placing an oxetane ring adjacent to an amine can reduce the amine's pKa, which can be advantageous for optimizing a drug's properties. nih.gov The value of this motif is highlighted by its presence in several FDA-approved drugs, including the anticancer agent paclitaxel (B517696) (Taxol). nih.govnih.gov

The combination of both an azetidine and an oxetane motif in a single molecule, such as 1-Benzhydryl-3-(oxetan-3-yl)azetidine, suggests a deliberate design to leverage the beneficial properties of both rings. This could result in a scaffold with enhanced solubility, metabolic stability, and a specific three-dimensional conformation conducive to binding a biological target.

| Motif | Key Physicochemical Contributions | Examples in Approved Drugs |

|---|---|---|

| Azetidine | Increases conformational rigidity, improves pharmacokinetic properties, acts as a versatile scaffold. enamine.netresearchgate.net | Azelnidipine |

| Oxetane | Improves solubility, enhances metabolic stability, acts as a bioisostere for carbonyl and gem-dimethyl groups, modulates basicity of adjacent amines. nih.govacs.orgnih.gov | Paclitaxel (Taxol), Cabazitaxel, Docetaxel |

Methodologies for Biological Target Identification (Non-Clinical Focus)

Identifying the molecular targets of a novel compound is a critical step in understanding its biological function. Several non-clinical methodologies can be employed to achieve this without prior assumptions about the compound's mechanism of action.

Chemical genetics is a powerful strategy for target discovery that uses small molecules to perturb biological systems, analogous to how genetic mutations are used in classical genetics. unimib.itsingerinstruments.com This approach often begins with a phenotypic screen to identify compounds that produce a desired biological effect in a cell or organism. unimib.itcore.ac.uk Once a bioactive molecule is identified, the primary challenge is to determine its specific cellular target(s). core.ac.uknih.gov

This "target deconvolution" can be approached in several ways. One method involves comparing the effects of the compound with the effects of known genetic perturbations. creative-biolabs.com For example, libraries of cells with specific gene knockdowns or overexpressions can be screened for altered sensitivity to the compound. A cell line with a down-regulated target gene may become more sensitive to the drug, while overexpression of the target may confer resistance. creative-biolabs.com This systematic assessment of how genetic variations affect drug activity can help pinpoint the relevant biological pathway and the specific molecular target. creative-biolabs.com The key advantage of chemical genetics is its unbiased nature; it probes the entire molecular signaling pathway to find the most drug-sensitive point. unimib.itnih.gov

Affinity-based methods are direct approaches that rely on the specific binding interaction between a small molecule and its protein target. rsc.orgrsc.org A common technique is affinity chromatography, where the compound of interest is immobilized on a solid support, such as agarose (B213101) beads, creating an "affinity probe". rsc.orgcreative-biolabs.com

This probe is then incubated with a complex biological sample, like a cell lysate. rsc.orgcreative-biolabs.com Proteins that specifically bind to the immobilized compound are "captured," while non-specifically bound proteins are washed away. rsc.org The captured proteins are then eluted and identified, typically using mass spectrometry. nih.govcriver.com This "pull-down" experiment can be enhanced by using photo-affinity probes, which contain a photoreactive group that forms a covalent bond with the target protein upon exposure to UV light, enabling the capture of even weak or transient interactions. nih.gov Mass spectrometry techniques, such as Capture Compound Mass Spectrometry (CCMS), offer an unbiased, proteome-wide approach to identify specific protein targets for small molecules. criver.com

Omics technologies provide a global, systems-level view of the molecular changes within a biological system in response to perturbation by a small molecule. omicstutorials.comnih.gov These approaches can offer profound insights into a compound's mechanism of action by simultaneously analyzing thousands of molecular components. unimi.it

Genomics and Transcriptomics : These methods analyze changes in gene expression (at the DNA and RNA level, respectively) following treatment with a compound. This can reveal which cellular pathways are activated or inhibited. omicstutorials.commdpi.com

Proteomics : This involves the large-scale study of proteins. Mass spectrometry-based proteomics can be used to quantify changes in protein expression levels, post-translational modifications (like phosphorylation), or protein-protein interactions after compound treatment. biognosys.comdrugtargetreview.com Structural proteomics can provide deep insights into drug-protein interactions and binding sites. biognosys.com

Metabolomics : This approach analyzes the global profile of metabolites in a cell or organism. By comparing the metabolomes of treated and untreated samples, researchers can identify metabolic pathways that are altered by the compound, providing clues about its target and mechanism. drugtargetreview.comresearchgate.net

Integrating data from multiple omics layers (multi-omics) provides a more comprehensive understanding of the compound's biological effects, from gene to protein to metabolite, helping to build robust mechanistic hypotheses. omicstutorials.comnih.govnih.gov

Phenotypic screening is a drug discovery strategy that identifies compounds based on their ability to produce a desired change in the phenotype of a cell or organism, without a preconceived target. technologynetworks.comwikipedia.org This approach is particularly valuable for complex diseases where the underlying molecular mechanisms are not fully understood. technologynetworks.com Historically, phenotypic screening has been the basis for the discovery of many first-in-class drugs. wikipedia.orgcreative-biolabs.com

The process involves testing large libraries of compounds in cellular or animal disease models and observing changes in observable characteristics (phenotypes). wikipedia.orgtechnologynetworks.com Modern phenotypic screens often employ high-content screening (HCS), which uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously, such as cell morphology, viability, or the expression of specific proteins. creative-biolabs.com This provides a rich, multi-parametric dataset describing the compound's effects. technologynetworks.com A key advantage of this method is its ability to identify compounds that work through novel mechanisms or by modulating multiple targets (polypharmacology). technologynetworks.comnih.gov Once a "hit" compound is identified, its specific molecular target must then be determined using the deconvolution methods described previously. wikipedia.org

| Methodology | Principle | Primary Output | Key Advantage |

|---|---|---|---|

| Chemical Genetics | Uses small molecules to perturb biological function, linking phenotype to genotype. unimib.it | Genetic modifiers of compound sensitivity, potential targets. creative-biolabs.com | Unbiased, identifies tractable targets within a signaling pathway. core.ac.uknih.gov |

| Affinity-Based Methods | Directly captures binding partners of an immobilized compound. rsc.org | List of interacting proteins identified by mass spectrometry. criver.com | Directly identifies physical interactors. rsc.org |

| Omics Approaches | Measures global changes in genes, proteins, or metabolites. omicstutorials.com | System-wide molecular profiles (e.g., altered pathways). nih.gov | Provides a holistic view of the compound's cellular impact. omicstutorials.com |

| Phenotypic Screening | Identifies compounds based on a desired change in cell/organism phenotype. technologynetworks.com | Bioactive compounds with a desired functional effect. creative-biolabs.com | Target-agnostic, can discover novel mechanisms of action. technologynetworks.comcreative-biolabs.com |

Strategies for Mechanistic Elucidation of Biological Interactions (excluding specific efficacy)

Once a compound's biological target has been identified, the next step is to elucidate the mechanism through which the compound-target interaction leads to the observed biological effect. This involves understanding the chain of causal events that follows the initial binding event.

Constructing a mechanistic explanation involves detailing the entities (molecules, proteins) and activities (binding, catalysis, conformational changes) that produce a phenomenon. cambridge.orgnsf.gov This process is often iterative, involving the construction, evaluation, and revision of hypotheses. cambridge.org

One approach is to use computational modeling, such as logic-based or kinetic models, to simulate the biological system and test how perturbations (like the introduction of the compound) affect the system's dynamics. nih.gov These models can help generate new, testable hypotheses about the mechanism.

Synthetic biology approaches can also be employed to reconstruct parts of a cellular pathway in a controlled, artificial system. nih.gov This allows researchers to study specific molecular interactions in isolation, away from the complexity of the cellular environment, providing fundamental knowledge about the transduction pathways involved. nih.gov For example, understanding how a compound affects the interaction between specific motor proteins and the cytoskeleton can be critical for elucidating its impact on cellular processes like intracellular transport. nih.gov

Ultimately, a combination of biochemical, biophysical, and cell biology techniques is used to build a coherent model of the compound's mechanism of action. This involves characterizing the binding kinetics, determining if the compound is an inhibitor or activator, and mapping the downstream signaling events that are triggered by the target modulation. omicstutorials.com This detailed understanding is crucial for the further development of any bioactive compound.

In Vitro Assay Development for Target Engagement Studies

Currently, there is a lack of publicly available scientific literature detailing the development of specific in vitro assays for studying the target engagement of this compound. The discovery and optimization of inhibitors often require the development of potent and selective assays to evaluate in vivo target engagement, which is crucial for understanding the therapeutic potential of a compound. For novel compounds like this compound, this process would typically involve the identification of a biological target, followed by the design of biochemical or cell-based assays to measure the compound's binding affinity and functional activity at that target.

Systems Pharmacology and Network Analysis for Multiscale Mechanisms

The application of systems pharmacology and network analysis to elucidate the multiscale mechanisms of action for this compound has not been specifically reported. Systems pharmacology is an emerging field that integrates experimental data with computational modeling to understand how drugs affect complex biological systems. This approach can help in identifying the multiple targets of a compound and understanding its effects across different biological scales, from molecular interactions to physiological outcomes. Network analysis, a key component of systems pharmacology, can be used to construct and analyze interaction networks of drug targets, proteins, and diseases to infer new drug-disease associations and understand the molecular connections.

Computational Approaches in Biological Target Prediction and Ligand-Protein Interactions

Specific computational studies on the biological target prediction and ligand-protein interactions of this compound are not available in the reviewed literature. Computational approaches, such as molecular docking and PASS (Prediction of Activity Spectra for Substances) online software, are valuable tools for predicting the biological activities of novel compounds and understanding their interactions with protein targets. These methods can help in identifying potential therapeutic targets and elucidating the binding modes of ligands, thereby guiding further experimental investigations. For instance, in silico tools can predict a compound's potential to act as an analgesic, an anti-inflammatory agent, or a substance P antagonist based on its chemical structure.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the benzhydryl, azetidine (B1206935), and oxetane (B1205548) moieties. The methine proton of the benzhydryl group would likely appear as a singlet in the downfield region. The protons on the azetidine and oxetane rings would exhibit complex splitting patterns (multiplets) due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, with characteristic signals for the aromatic carbons of the phenyl groups, the methine carbon of the benzhydryl group, and the aliphatic carbons of the azetidine and oxetane rings. The chemical shifts of the azetidine and oxetane ring carbons are particularly diagnostic of the cyclic structure. semanticscholar.org

¹⁵N and ¹⁹F NMR Spectroscopy: While less common, ¹⁵N NMR could provide information about the electronic environment of the nitrogen atom in the azetidine ring. nih.gov ¹⁹F NMR would only be applicable if the molecule were fluorinated, which is not the case for the parent compound.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzhydryl) | 7.20 - 7.50 | Multiplet |

| Methine (Benzhydryl) | ~4.50 | Singlet |

| Azetidine Ring | 3.00 - 4.00 | Multiplets |

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic (Benzhydryl) | 125.0 - 145.0 |

| Methine (Benzhydryl) | ~70.0 |

| Azetidine Ring | 50.0 - 65.0 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For 1-Benzhydryl-3-(oxetan-3-yl)azetidine, HRMS would be used to confirm its molecular formula (C₂₀H₂₃NO) by providing a highly accurate mass measurement of the molecular ion. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-N stretching of the azetidine ring, and C-O-C stretching of the oxetane ring. The absence of certain bands, such as a carbonyl (C=O) stretch, can also be used for structural confirmation. nih.gov

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C-N Stretch (Azetidine) | 1100 - 1300 |

Expected UV-Vis Absorption Maxima

| Transition | Expected Wavelength (nm) |

|---|

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the spatial arrangement of the atoms. This technique is particularly valuable for unambiguously establishing the stereochemical relationships within the molecule, should chiral centers be present.

Purity Analysis Techniques

Ensuring the purity of a chemical compound is critical for its reliable use in further research or applications. A combination of chromatographic and spectroscopic techniques is typically employed for purity analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile organic compounds. A validated HPLC method, likely using a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), would be developed to separate this compound from any impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be a powerful tool for both separation and identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.

Future Perspectives in Research on 1 Benzhydryl 3 Oxetan 3 Yl Azetidine

Exploration of Novel Synthetic Routes and Enhanced Efficiency

Future synthetic research on 1-Benzhydryl-3-(oxetan-3-yl)azetidine and its derivatives will likely focus on the development of more efficient, stereoselective, and scalable methods. While classical approaches to azetidine (B1206935) synthesis often involve multi-step sequences, contemporary advancements offer promising avenues for streamlining the construction of this strained heterocyclic system.

Modern synthetic strategies that could be adapted for the synthesis of this compound and its analogs include:

Photocatalytic Methods: Visible-light-mediated [2+2] cycloadditions, such as the aza-Paternò-Büchi reaction, represent a powerful tool for the construction of the azetidine ring under mild conditions. researchgate.net

C-H Amination: Palladium-catalyzed intramolecular C(sp³)-H amination offers a direct approach to forming the azetidine ring, potentially reducing the number of synthetic steps required. researchgate.net

Strain-Release Homologation: The use of highly strained precursors like azabicyclo[1.1.0]butanes can provide a rapid entry to functionalized azetidines.

Flow Chemistry: The implementation of continuous flow technologies could enhance reaction efficiency, safety, and scalability, particularly for reactions involving hazardous reagents or intermediates.

A key challenge will be the stereoselective installation of the oxetane (B1205548) moiety at the 3-position of the azetidine ring. Methodologies such as nucleophilic addition of an appropriate oxetane-containing nucleophile to a 1-benzhydrylazetidin-3-one (B119530) precursor, followed by reduction, could be explored. Alternatively, coupling reactions between a pre-functionalized 1-benzhydrylazetidine (B26936) and an oxetane building block may provide a more convergent approach.

The table below summarizes potential synthetic strategies and their key advantages:

| Synthetic Strategy | Key Advantages | Potential Challenges |

| Photocatalysis | Mild reaction conditions, high functional group tolerance. | Substrate scope, regioselectivity. |

| C-H Amination | Atom economy, direct functionalization. | Catalyst cost, directing group requirements. |

| Strain-Release Homologation | Rapid access to functionalized azetidines. | Precursor availability and stability. |

| Flow Chemistry | Enhanced safety, scalability, and efficiency. | Initial setup cost, optimization of reaction parameters. |

Advanced Computational Predictions and Rational Design of Derivatives

The structural complexity and potential for diverse biological interactions make this compound an ideal candidate for in silico studies. Advanced computational methods can be employed to predict the physicochemical properties, biological activities, and potential metabolic fate of this scaffold and its derivatives, thereby guiding synthetic efforts towards molecules with optimized profiles.

Future computational research could focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can help in identifying key structural motifs that contribute to potency and selectivity.

Molecular Docking and Dynamics Simulations: For specific biological targets, molecular docking can predict the binding modes and affinities of novel derivatives. Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-receptor complexes and the conformational changes induced upon binding.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial in the early stages of drug discovery. Computational tools can be used to assess the drug-likeness of designed analogs, flagging potential liabilities before synthesis.

Rational Design of Focused Libraries: Based on the insights gained from computational studies, focused libraries of this compound derivatives can be designed for synthesis and biological evaluation. This approach maximizes the chances of identifying lead compounds with desired biological activities.

The following table outlines key computational approaches and their applications in the rational design of derivatives:

| Computational Approach | Application in Rational Design |

| QSAR | Identifying key structural features for activity. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. |

| Molecular Dynamics | Assessing the stability of ligand-receptor complexes. |

| ADMET Prediction | Evaluating drug-likeness and potential toxicities. |

Discovery of Unexplored Mechanistic Pathways for Chemical Reactivity and Biological Interactions

The unique combination of a strained azetidine ring and an oxetane moiety suggests that this compound may exhibit novel chemical reactivity and engage in unique biological interactions. Future research in this area will be crucial for understanding the fundamental properties of this scaffold and for exploiting them in various applications.

Key areas for investigation include:

Ring-Opening Reactions: The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening. google.com The presence of the bulky benzhydryl group and the adjacent oxetane may influence the regioselectivity and stereochemistry of these reactions. Studies on acid-mediated, enzymatic, and transition-metal-free ring-opening reactions could reveal novel synthetic transformations. google.comnih.govyoutube.com The benzhydryl group, in particular, has been shown to facilitate photochemical Norrish-Yang cyclization to form azetidinols, which can then undergo ring-opening, suggesting a potential for light-induced reactivity. nih.gov

Biological Interactions of the Oxetane Moiety: The oxetane ring is known to be a metabolically stable bioisostere of carbonyl groups and can improve physicochemical properties such as solubility. acs.org Research into how the oxetane in this specific scaffold interacts with biological targets, such as forming hydrogen bonds or acting as a conformational constraint, will be critical. researchgate.net

The following table summarizes potential areas of mechanistic investigation:

| Area of Investigation | Potential Outcomes |

| Azetidine Ring-Opening | Development of novel synthetic methodologies, understanding of degradation pathways. |

| Oxetane-Mediated Interactions | Design of potent and selective enzyme inhibitors or receptor ligands. |

| Role of the Benzhydryl Group | Modulation of pharmacokinetic and pharmacodynamic properties. |

Development of New Research Tools Based on Azetidine-Oxetane Scaffolds

The unique structural and photophysical properties that can be engineered into azetidine-containing molecules suggest that the this compound scaffold could serve as a valuable platform for the development of novel research tools.

Future applications in this domain could include:

Fluorescent Probes: The incorporation of azetidine rings has been shown to enhance the quantum yield and photostability of various fluorophores. nih.govacs.org By appending suitable chromophores to the this compound core, it may be possible to create novel fluorescent probes for bioimaging applications. The substitution on the azetidine ring can be used to fine-tune the emission properties of the probe. nih.gov

Chemical Probes for Target Identification: Derivatives of this compound can be functionalized with reactive groups or photoaffinity labels to create chemical probes for identifying and validating novel biological targets.

Bifunctional Molecules: The azetidine-oxetane scaffold can be utilized as a central linker for the construction of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), which can recruit specific proteins for degradation. The conformational rigidity of the scaffold may provide advantages in positioning the two ends of the molecule for optimal activity.

The table below highlights potential research tools that could be developed from this scaffold:

| Research Tool | Potential Application |

| Fluorescent Probes | Live-cell imaging, high-resolution microscopy. acs.org |

| Chemical Probes | Target identification and validation, activity-based protein profiling. |

| Bifunctional Molecules | Targeted protein degradation, modulation of protein-protein interactions. |

Q & A

Q. What are the recommended synthetic routes for 1-Benzhydryl-3-(oxetan-3-yl)azetidine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between benzhydryl-protected azetidine precursors and oxetane derivatives. A factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) can optimize reaction efficiency . For intermediates like 1-Benzhydryl-3-azetidinol (CAS 18621-17-5), reductive amination or ring-opening strategies may apply, with progress monitored via HPLC or LC-MS . Safety protocols for handling reactive intermediates (e.g., PPE, fume hoods) should align with GHS guidelines for similar azetidines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm regiochemistry and purity, with benzhydryl protons appearing as distinct singlets (~7.2–7.4 ppm) and oxetane protons as multiplet signals (~4.5–5.0 ppm) .

- FT-IR : Key stretches include C-N (azetidine, ~1100 cm) and oxetane C-O (~980 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for CHNO: 305.1784) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to hazard classifications for structurally related azetidines (e.g., H302, H315, H319) :

- Ventilation : Use fume hoods to mitigate inhalation risks (H335).

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental vs. theoretical reactivity data for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for key reactions (e.g., ring-opening) using software like Gaussian or ORCA. Compare with experimental kinetic data .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to explain deviations in yields .

- Validation : Cross-reference computed spectral data (e.g., NMR chemical shifts) with experimental results using tools like ACD/Labs .

Q. What experimental design principles apply to studying the catalytic hydrogenation of this compound?

- Methodological Answer :

- Reactor Design : Use a pressure-controlled Parr reactor with Pd/C or Raney Ni catalysts.

- Process Variables : Apply a Taguchi design to test pressure (1–5 atm), temperature (25–80°C), and catalyst loading (1–5 wt%) .

- Analytics : Monitor hydrogen uptake via gas chromatography and quantify products via H NMR integration .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

- Methodological Answer :

- Nanofiltration : Use polyamide membranes (MWCO ~300 Da) to isolate the target compound (MW ~305) from smaller byproducts .

- Optimization : Adjust transmembrane pressure (3–10 bar) and solvent composition (e.g., THF/water mixtures) to maximize flux and selectivity .

- Validation : Compare purity pre/post filtration using HPLC with UV detection (λ = 254 nm) .

Key Recommendations for Researchers

- Interdisciplinary Collaboration : Integrate synthetic chemistry with process engineering (e.g., CRDC subclass RDF2050104 for separation technologies) .

- Data Reproducibility : Document all factorial design parameters and computational inputs to enable cross-validation .

- Ethical Compliance : Adhere to disposal guidelines (Section 13 of SDS for related compounds) to minimize environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.